molecular formula C20H21ClN4OS B12031920 5-(2-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-59-0

5-(2-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12031920
CAS No.: 478254-59-0
M. Wt: 400.9 g/mol
InChI Key: XWVPOVYGMMFGRO-HYARGMPZSA-N
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Description

5-(2-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Schiff Base Formation: The benzylideneamino group is formed through a condensation reaction between 4-(pentyloxy)benzaldehyde and the triazole derivative.

    Thiol Group Introduction: The thiol group is introduced by reacting the intermediate compound with thiourea under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its triazole ring is known to interact with various biological targets, including enzymes and receptors, which could lead to the development of new medications.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, such as cell division and metabolism, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Chlorophenyl)-4-((4-butoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(2-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its pentyloxybenzylidene group. This group imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

478254-59-0

Molecular Formula

C20H21ClN4OS

Molecular Weight

400.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H21ClN4OS/c1-2-3-6-13-26-16-11-9-15(10-12-16)14-22-25-19(23-24-20(25)27)17-7-4-5-8-18(17)21/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,24,27)/b22-14+

InChI Key

XWVPOVYGMMFGRO-HYARGMPZSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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